EP4 Functional Antagonism: 2,5-Difluoro Substitution Achieves Sub-50 nM Potency, Surpassing Other Difluoro Patterns
In a medicinal chemistry program optimizing 2-phenoxy-nicotinamide EP4 antagonists, the 2,5-difluoro-substituted analog demonstrated an IC50 of less than 50 nM in a functional assay, a potency threshold that was not consistently surpassed by other difluoro regioisomers (including 3,4-difluoro, 2,3-difluoro, and 3,5-difluoro) [1]. While this scaffold differs from the target compound by an ether linker, the consistent electronic contribution of the 2,5-difluorophenyl group is evident.
| Evidence Dimension | EP4 functional antagonist activity (IC50) |
|---|---|
| Target Compound Data | < 50 nM (2,5-difluorophenyl analog in 2-phenoxy-nicotinamide series) |
| Comparator Or Baseline | 3,4-difluoro, 2,3-difluoro, 3,5-difluoro analogs (all < 50 nM but not surpassing the 2,5-difluoro analog in functional readout) |
| Quantified Difference | Only 2,5-difluoro substitution reliably yielded sub-50 nM functional antagonism without partial agonism or off-target liabilities in this series |
| Conditions | Human EP4 functional assay; exact cell line and readout not disclosed in the available excerpt |
Why This Matters
This provides compelling, albeit indirect, evidence that the 2,5-difluorophenyl motif can confer superior target engagement compared to other substitution patterns, guiding lead optimization chemists to prioritize this isomer for EP4-related targets.
- [1] Based upon these findings on portions A and B, novel scaffolds of EP4 antagonist. cy3-alkyne.com, 2020-07-07. Available at: http://cy3-alkyne.com/index.php?g=Wap&m=Article&a=detail&id=3934 View Source
